molecular formula C21H24N6O3 B2938575 N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034479-20-2

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2938575
CAS No.: 2034479-20-2
M. Wt: 408.462
InChI Key: PBPIPNDMBKLKGB-UHFFFAOYSA-N
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Description

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound characterized by the presence of multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of 1-ethyl-1H-pyrazole: Starting with the cyclization of suitable hydrazine derivatives.

  • 1,2,4-oxadiazole Ring Construction: Through a series of cyclization and oxidation reactions.

  • Piperidine Substitution: Using nucleophilic substitution reactions.

  • Final Amide Formation: By reacting with benzoyl chloride or a similar benzoylating agent.

Industrial Production Methods

For industrial production, the synthesis might be streamlined to enhance yield and purity. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production. Catalysts and automated reaction systems are often employed to increase efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide undergoes various types of chemical reactions:

  • Oxidation: Typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Commonly with reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Halogenation, alkylation, and acylation reactions can introduce or modify functional groups on the benzamide moiety.

Common Reagents and Conditions

The compound reacts under both mild and stringent conditions depending on the desired transformation. Solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide are frequently used. Catalysts, when required, range from metal catalysts like palladium or platinum to organic catalysts.

Major Products Formed

The products formed from these reactions are often intermediates for further synthetic applications or derivatives used in various scientific investigations.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is explored for its potential as a pharmacophore, aiding in the design of new therapeutic agents due to its structural similarity to bioactive molecules.

Medicine

In the medical field, research into this compound focuses on its potential therapeutic properties. It is investigated for anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrially, it finds use in the development of new materials, such as polymers and dyes, where its stability and reactivity are advantageous.

Comparison with Similar Compounds

When compared to similar compounds, such as benzamides with simpler structures, N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide stands out due to its additional heterocyclic rings and functional groups. This complexity enhances its reactivity and potential utility in diverse applications. Similar compounds include:

  • 1H-benzimidazole derivatives

  • 1,2,3-triazole derivatives

  • 1,4-diazepane derivatives

Their simpler structures make them easier to synthesize but may limit their versatility compared to this compound.

Properties

IUPAC Name

N-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-2-27-17(8-11-23-27)21-24-19(25-30-21)15-9-12-26(13-10-15)18(28)14-22-20(29)16-6-4-3-5-7-16/h3-8,11,15H,2,9-10,12-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPIPNDMBKLKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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